molecular formula C15H16BrNO4 B14764429 tert-Butyl ((5-bromo-7-formylbenzofuran-2-yl)methyl)carbamate

tert-Butyl ((5-bromo-7-formylbenzofuran-2-yl)methyl)carbamate

Cat. No.: B14764429
M. Wt: 354.20 g/mol
InChI Key: MZEDVDMLEDEJAE-UHFFFAOYSA-N
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Description

tert-Butyl ((5-bromo-7-formylbenzofuran-2-yl)methyl)carbamate is an organic compound that features a benzofuran ring substituted with a bromine atom and a formyl group The tert-butyl carbamate group is attached to the benzofuran ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((5-bromo-7-formylbenzofuran-2-yl)methyl)carbamate typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving appropriate precursors.

    Bromination: The benzofuran ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Formylation: The formyl group is introduced via a formylation reaction, often using reagents like Vilsmeier-Haack reagent.

    Carbamate Formation: The final step involves the introduction of the tert-butyl carbamate group. This can be achieved by reacting the intermediate compound with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction of the formyl group can yield alcohol derivatives.

    Substitution: The bromine atom on the benzofuran ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl ((5-bromo-7-formylbenzofuran-2-yl)methyl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl ((5-bromo-7-formylbenzofuran-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The formyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler carbamate compound used as a protecting group in organic synthesis.

    tert-Butylbenzene: An aromatic compound with a tert-butyl group attached to a benzene ring.

    tert-Butyl (5-bromopyridin-2-yl)(methyl)carbamate: A structurally similar compound with a pyridine ring instead of a benzofuran ring.

Uniqueness

tert-Butyl ((5-bromo-7-formylbenzofuran-2-yl)methyl)carbamate is unique due to the presence of both a bromine atom and a formyl group on the benzofuran ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in scientific research.

Properties

Molecular Formula

C15H16BrNO4

Molecular Weight

354.20 g/mol

IUPAC Name

tert-butyl N-[(5-bromo-7-formyl-1-benzofuran-2-yl)methyl]carbamate

InChI

InChI=1S/C15H16BrNO4/c1-15(2,3)21-14(19)17-7-12-6-9-4-11(16)5-10(8-18)13(9)20-12/h4-6,8H,7H2,1-3H3,(H,17,19)

InChI Key

MZEDVDMLEDEJAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC2=CC(=CC(=C2O1)C=O)Br

Origin of Product

United States

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